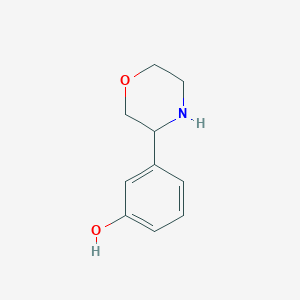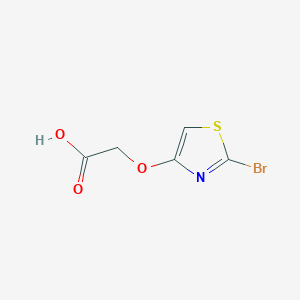
2-((2-Bromothiazol-4-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Bromothiazol-4-yl)oxy)acetic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromothiazol-4-yl)oxy)acetic acid typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with sodium hydroxide in a mixture of methanol and water. The reaction is carried out at room temperature for about 2 hours. After completion, the mixture is concentrated under vacuum, and the product is extracted using ethyl acetate. The yield of this reaction is approximately 87%, resulting in a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Bromothiazol-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the thiazole ring.
Applications De Recherche Scientifique
2-((2-Bromothiazol-4-yl)oxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the biological activity of thiazole derivatives, including their potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-((2-Bromothiazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to disruptions in cellular processes. For example, it may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential components and leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromothiazol-4-yl)acetic acid: A closely related compound with similar chemical properties.
2-(2-Chlorothiazol-4-yl)acetic acid: Another derivative with a chlorine atom instead of bromine.
2-(2-Fluorothiazol-4-yl)acetic acid: A fluorine-substituted derivative.
Uniqueness
2-((2-Bromothiazol-4-yl)oxy)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety. This combination imparts specific chemical reactivity and biological activity that may not be present in other similar compounds. The bromine atom can participate in unique substitution reactions, while the acetic acid group can enhance the compound’s solubility and reactivity in biological systems .
Propriétés
Formule moléculaire |
C5H4BrNO3S |
|---|---|
Poids moléculaire |
238.06 g/mol |
Nom IUPAC |
2-[(2-bromo-1,3-thiazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C5H4BrNO3S/c6-5-7-3(2-11-5)10-1-4(8)9/h2H,1H2,(H,8,9) |
Clé InChI |
OSCAGQSBFAPSPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)Br)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


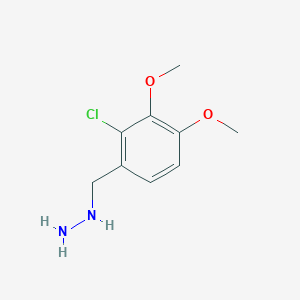
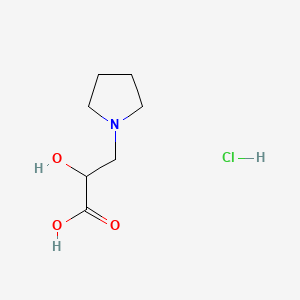

![(S)-2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B13591551.png)

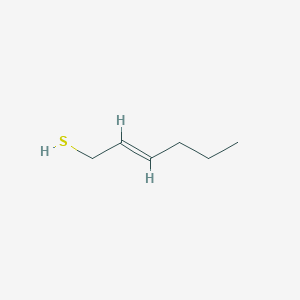


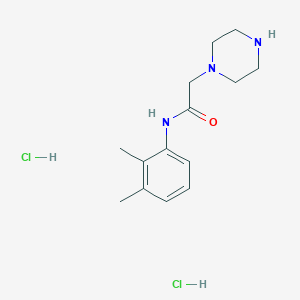


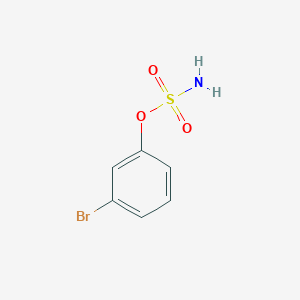
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
